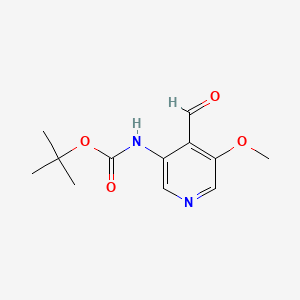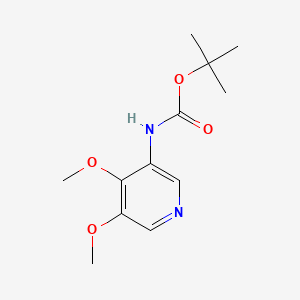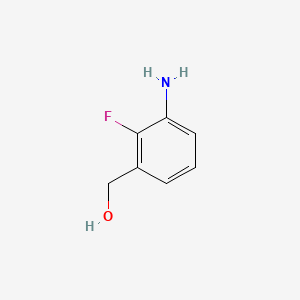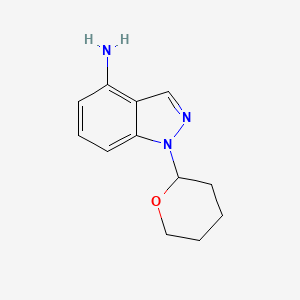
2-Bromo-4-(trifluoromethoxy)benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-4-(trifluoromethoxy)benzaldehyde is a unique chemical compound with the empirical formula C8H4BrF3O2 . It has a molecular weight of 269.02 . This compound is provided to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular structure of 2-Bromo-4-(trifluoromethoxy)benzaldehyde can be represented by the SMILES stringO=CC1=CC=C(OC(F)(F)F)C=C1Br . The InChI code for this compound is 1S/C8H4BrF3O2/c9-7-3-6(14-8(10,11)12)2-1-5(7)4-13/h1-4H . Physical And Chemical Properties Analysis
2-Bromo-4-(trifluoromethoxy)benzaldehyde is a liquid at room temperature . It has a predicted boiling point of 240.6±35.0 °C and a predicted density of 1.706±0.06 g/cm3 . It should be stored under an inert atmosphere (nitrogen or argon) at 2-8°C .Scientific Research Applications
Basic Information
“2-Bromo-4-(trifluoromethoxy)benzaldehyde” is a chemical compound with the CAS Number: 1114808-87-5 . It has a molecular weight of 269.02 and its linear formula is C8H4BrF3O2 .
Storage and Safety
This compound should be stored in an inert atmosphere at temperatures between 2-8°C . The major safety precautions include avoiding inhalation, contact with skin, and ingestion .
Use in Synthesis of Antitubercular Nitroimidazoles
One of the applications of “2-Bromo-4-(trifluoromethoxy)benzaldehyde” is as a reagent in the preparation of antitubercular nitroimidazoles . Nitroimidazoles are a class of drugs used to treat tuberculosis, a serious infectious disease.
Use in Pd-Catalyzed Direct Arylations of Heteroarenes
This compound is used in Pd-catalyzed direct arylation of heteroarenes . This process involves the reaction of heteroarenes with polyfluoroalkoxy-substituted bromobenzenes . High yields in arylated heteroarenes were obtained using only 1 mol% of Pd(OAc)2 catalyst with KOAc as an inexpensive base .
Use in Synthesis of tert-butyl N-[4-chloro-2-[α-hydroxy-α-2-(trifluoromethoxy)phenyl]]carbamate
“2-(Trifluoromethoxy)benzaldehyde” may be used in the synthesis of tert-butyl N-[4-chloro-2-[α-hydroxy-α-2-(trifluoromethoxy)phenyl]]carbamate . This compound has potential applications in pharmaceutical chemistry.
Use in Direct Arylations of a Set of Heteroarenes
“2-Bromo-4-(trifluoromethoxy)benzaldehyde” is used in direct arylations of a set of heteroarenes with 1-bromo-4-(trifluoromethoxy)benzene . The behavior of 3-bromo and 2-bromo substituted (trifluoromethoxy)benzenes was also investigated .
Safety and Hazards
This compound is labeled with the GHS07 pictogram, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and more .
Future Directions
Mechanism of Action
Target of Action
It is used as a reagent in the preparation of antitubercular nitroimidazoles , suggesting that it may interact with enzymes or proteins involved in the tuberculosis pathogen’s metabolic pathways.
Mode of Action
As a reagent in the synthesis of antitubercular nitroimidazoles , it likely undergoes chemical reactions to form a new compound that interacts with its targets.
Biochemical Pathways
Given its use in the synthesis of antitubercular nitroimidazoles , it may influence pathways related to the survival and replication of the tuberculosis pathogen.
Result of Action
As a precursor in the synthesis of antitubercular nitroimidazoles , its effects would likely be seen in the activity of the resulting compound against the tuberculosis pathogen.
Action Environment
It is noted that the compound should be stored under an inert gas (nitrogen or argon) at 2-8°c , indicating that temperature and atmospheric conditions could impact its stability.
properties
IUPAC Name |
2-bromo-4-(trifluoromethoxy)benzaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF3O2/c9-7-3-6(14-8(10,11)12)2-1-5(7)4-13/h1-4H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTFBYDIXDWHKBX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)(F)F)Br)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90681766 |
Source


|
| Record name | 2-Bromo-4-(trifluoromethoxy)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90681766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.01 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1114808-87-5 |
Source


|
| Record name | 2-Bromo-4-(trifluoromethoxy)benzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1114808-87-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-4-(trifluoromethoxy)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90681766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-(4-Aminophenoxy)phenyl]boronic acid](/img/structure/B581205.png)
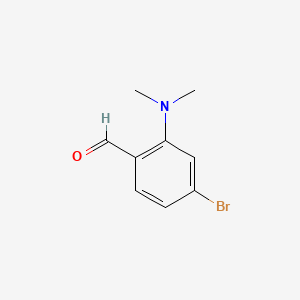
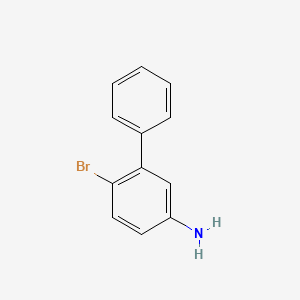
![4,6-Dibromo-2,2-difluorobenzo[d][1,3]dioxol-5-amine](/img/structure/B581210.png)
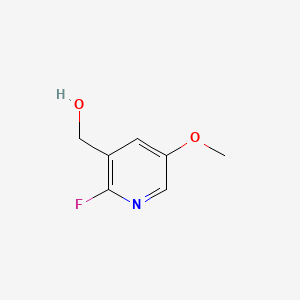
![3-broMo-7-Methoxy-1H-pyrazolo[4,3-b]pyridine](/img/structure/B581214.png)
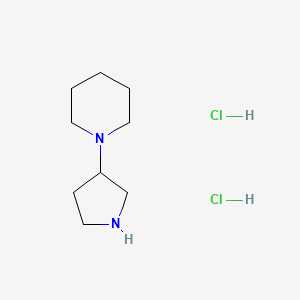
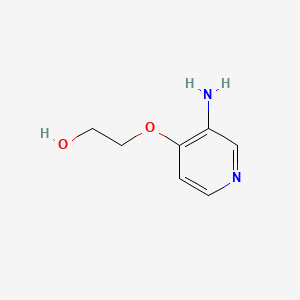

![5-broMo-N-Methylbenzo[d]oxazol-2-aMine](/img/structure/B581222.png)
